molecular formula C23H18N2O5S B2996107 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 95225-44-8

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2996107
CAS No.: 95225-44-8
M. Wt: 434.47
InChI Key: MYNUIQPGOWRDID-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the anthracene derivative: Starting with anthracene, oxidation is performed to introduce the 9,10-dioxo groups, forming 9,10-dioxo-9,10-dihydroanthracene.

    Attachment of the benzamide moiety: The anthracene derivative is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

    Introduction of the dimethylsulfamoyl group: Finally, the dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.

    Reduction: The 9,10-dioxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The benzamide and dimethylsulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further oxidized anthracene derivatives.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to known inhibitors.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)aniline
  • 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)phenol

Uniqueness

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-25(2)31(29,30)15-12-10-14(11-13-15)23(28)24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUIQPGOWRDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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